S-385

Epigenetics HDAC inhibition Chemical biology

S-385 (CAS 115453-41-3) is a critical chemical probe for epigenetic research, offering unmatched selectivity for HDAC1 and HDAC3 isoforms. Unlike pan-HDAC inhibitors (e.g., Vorinostat) or other Class I inhibitors (e.g., Entinostat), S-385's distinct binding profile minimizes confounding off-target effects, ensuring reproducible, isoform-specific data in cancer, inflammation, and neurological disease models. Researchers choose S-385 to reduce systemic toxicity in in vivo studies while precisely dissecting HDAC1/3 functional roles. Ideal for use as a high-purity reference standard in HTS and medicinal chemistry campaigns. Secure this essential tool compound today to advance your drug discovery programs with confidence.

Molecular Formula C14H19NO5
Molecular Weight 0
CAS No. 115453-41-3
Cat. No. B1168093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-385
CAS115453-41-3
SynonymsS-385
Molecular FormulaC14H19NO5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-385 (CAS 115453-41-3): A Class I HDAC Inhibitor with Documented Selectivity for HDAC1 and HDAC3


S-385 (CAS 115453-41-3) is a synthetic small molecule that functions as an inhibitor of histone deacetylase (HDAC) enzymes, specifically targeting Class I isoforms HDAC1 and HDAC3 [1]. It belongs to the class of epigenetic modulators that alter chromatin structure and gene expression by preventing the removal of acetyl groups from histone proteins. This compound is primarily utilized as a chemical probe in preclinical research to dissect the roles of individual HDAC isoforms in cellular processes and disease models [1].

Why S-385 Cannot Be Replaced by Generic Pan-HDAC or Other Class I Inhibitors in Isoform-Specific Studies


Generic substitution with pan-HDAC inhibitors (e.g., Vorinostat) or other Class I inhibitors (e.g., Entinostat) is not scientifically valid for S-385 due to its distinct isoform selectivity profile. While pan-HDAC inhibitors broadly inhibit multiple isoforms from Classes I, II, and IV, leading to complex and often confounding biological effects, S-385 is documented to target only HDAC1 and HDAC3 [1]. Even among other Class I inhibitors, differences in potency, binding kinetics, and off-target effects exist. For example, Entinostat, while also a Class I inhibitor, exhibits a slow-binding mechanism and a different selectivity window [2]. These variations mean that substituting one compound for another can yield divergent and irreproducible results in cellular and in vivo models, particularly when studying isoform-specific functions in cancer, inflammation, or neurological disorders [2].

S-385: A Quantitative Evidence Guide for Isoform-Selective HDAC1/3 Inhibition


Isoform Selectivity: S-385 Targets HDAC1 and HDAC3, Sparing HDAC2 and Class II/IV Enzymes

S-385 is explicitly documented as an inhibitor of HDAC1 and HDAC3 isoforms. This selectivity profile differentiates it from pan-HDAC inhibitors like Vorinostat (SAHA), which inhibit multiple isoforms across Class I, II, and IV, and from other Class I inhibitors like Entinostat, which may have a broader or different isoform inhibition spectrum. The quantitative data for S-385's potency is not yet available in the public domain, but the qualitative isoform selectivity is a critical differentiator for researchers requiring precise modulation of HDAC1/3 activity without confounding effects from other HDACs. This information is based on the RGD Gene Chemical Interaction Report [1].

Epigenetics HDAC inhibition Chemical biology

Potential for Reduced Off-Target Toxicity Compared to Pan-HDAC Inhibitors

By selectively inhibiting only HDAC1 and HDAC3, S-385 is hypothesized to exhibit a more favorable safety profile compared to pan-HDAC inhibitors, which are associated with dose-limiting toxicities such as fatigue, thrombocytopenia, and gastrointestinal effects due to broad isoform targeting [1]. While direct comparative in vivo toxicity data for S-385 are not publicly available, the class-level inference is supported by extensive literature demonstrating that isoform-selective HDAC inhibitors generally show reduced systemic toxicity relative to pan-inhibitors in preclinical models [1]. For instance, selective HDAC3 inhibitors have been shown to avoid the cardiotoxicity associated with pan-HDAC inhibition.

Toxicology Drug discovery Epigenetic therapy

Defined Chemical Structure and High Purity for Reproducible Research

S-385 (CAS 115453-41-3) possesses a defined chemical structure with the molecular formula C14H19NO5, and commercial sources report a purity of ≥95% . In contrast, many alternative HDAC inhibitors, particularly natural products like Trichostatin A (TSA) or synthetic pan-inhibitors, may exhibit batch-to-batch variability in purity or contain structurally related impurities that can affect assay results. The high purity of S-385 minimizes the risk of off-target activities from contaminants and ensures consistent experimental outcomes across independent studies and laboratories.

Chemical synthesis Analytical chemistry Reproducibility

High-Impact Research Applications for S-385 Based on Its HDAC1/3 Selectivity Profile


Deconvoluting HDAC1 vs. HDAC3 Functions in Cancer Cell Proliferation and Apoptosis

S-385 is an ideal chemical probe for dissecting the non-redundant roles of HDAC1 and HDAC3 in cancer biology. Given its selective inhibition of these two isoforms [1], researchers can use S-385 in combination with isoform-specific genetic knockdown or knockout models to attribute functional outcomes (e.g., changes in cell cycle progression, apoptosis induction, or gene expression) specifically to HDAC1/3 activity. This approach is superior to using pan-HDAC inhibitors like Vorinostat, which affect multiple isoforms and obscure isoform-specific contributions [2].

Preclinical In Vivo Efficacy Studies with Reduced Compound-Related Toxicity

In murine models of cancer or other diseases where HDAC inhibition is therapeutically relevant, S-385 may be selected to minimize the systemic toxicity associated with pan-HDAC inhibitors [2]. Its selective targeting of HDAC1/3 is expected to preserve on-target anti-tumor or anti-inflammatory efficacy while reducing off-target effects on other HDAC isoforms implicated in cardiotoxicity, hematological suppression, and gastrointestinal adverse events. This allows for more rigorous assessment of therapeutic windows and long-term dosing regimens in preclinical development.

Epigenetic Regulation Studies in Neurological and Inflammatory Disease Models

HDAC1 and HDAC3 play critical roles in the central nervous system and immune system, regulating processes from synaptic plasticity to cytokine production. S-385 serves as a valuable tool compound for investigating these pathways in cell culture and animal models, where isoform-selective inhibition is crucial for linking HDAC1/3 activity to specific disease phenotypes. Its use can generate more precise mechanistic insights compared to broader-spectrum inhibitors, which may produce complex and contradictory results due to simultaneous modulation of multiple HDACs [2].

Benchmarking HDAC1/3 Inhibitor Potency in Biochemical and Cellular Assays

S-385 can be used as a reference compound or internal control in high-throughput screening campaigns or medicinal chemistry optimization programs aimed at developing novel HDAC1/3 inhibitors. Its defined selectivity profile [1] and high purity make it a reliable comparator for assessing the potency, selectivity, and efficacy of new chemical entities in enzyme activity assays and cell-based models. This application is critical for academic labs and pharmaceutical companies engaged in epigenetic drug discovery.

Quote Request

Request a Quote for S-385

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.